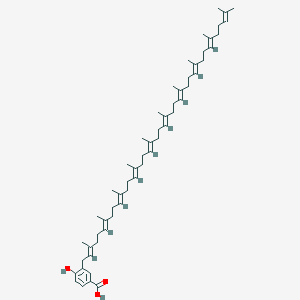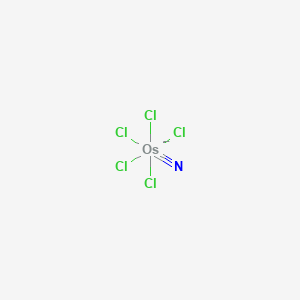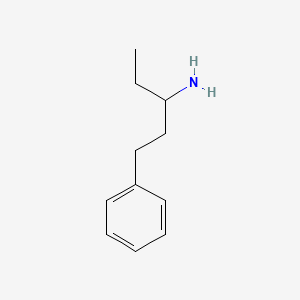
1-(4'-Thio-beta-ribofuranosyl)thymine
Übersicht
Beschreibung
1-(4'-Thio-beta-ribofuranosyl)thymine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O5S and its molecular weight is 274.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
1-(4'-Thio-beta-ribofuranosyl)thymine and its derivatives have been explored for their potential in synthesizing oligonucleotides with biological significance. Research has shown that peracylated derivatives of thymine nucleosides can be selectively deacylated to prepare precursors for biologically important oligonucleotides. For instance, peracylated 2′-Azido thymine nucleosides have been synthesized and selectively deacylated, indicating potential applications in the preparation of oligonucleotides with specific biological functions (Sharma et al., 2009).
Conformational Preferences and Synthesis
Research on glyconucleosides containing a thioglycoside linkage, such as 1-(3-S-beta-D-ribofuranosyl-2,3-dideoxy-3-thio-beta-D-ribofuranosyl)-thymine, has provided insights into the conformational preferences of furanose sugars. These studies have implications for the design of nucleoside analogues with specific structural and functional attributes (Buckingham et al., 2007).
Enhancements in Nucleoside Synthesis
Advancements in nucleoside synthesis methods, such as the additive Pummerer reaction, have enabled the efficient and beta-selective synthesis of 4'-thioribonucleosides. This methodological innovation allows for the creation of nucleoside derivatives crucial for further biological studies and applications (Haraguchi et al., 2009).
Anti-HIV Activity
Studies on 4'-branched thiostavudines, including 4'-thio analogues of stavudine, have revealed their potential as anti-HIV agents. This research suggests that the incorporation of a thio linkage can impact the antiviral efficacy of nucleoside analogues, offering a pathway for the development of new therapeutic agents (Kumamoto et al., 2006).
Electromechanical Activity in Thymine Derivatives
Investigations into the piezoelectric and ferroelectric properties of thymine and its derivatives highlight the potential for new applications in nanotechnology and materials science. Synthetic thymine microcrystals have demonstrated significant electromechanical activity, suggesting the use of nucleobase materials in novel technological applications (Bdikin et al., 2015).
Biochemische Analyse
Biochemical Properties
1-(4’-Thio-beta-ribofuranosyl)thymine plays a significant role in biochemical reactions due to its unique structure. The sulfur atom in the ribofuranosyl ring enhances the compound’s stability and resistance to enzymatic degradation. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain nucleoside-metabolizing enzymes, thereby affecting the overall nucleotide pool within the cell. The interaction with these enzymes is primarily through competitive inhibition, where 1-(4’-Thio-beta-ribofuranosyl)thymine competes with natural nucleosides for the active site of the enzyme .
Cellular Effects
1-(4’-Thio-beta-ribofuranosyl)thymine exerts several effects on different types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in certain cancer cell lines by disrupting DNA synthesis and repair mechanisms. Additionally, 1-(4’-Thio-beta-ribofuranosyl)thymine affects the expression of genes involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and programmed cell death .
Molecular Mechanism
The molecular mechanism of action of 1-(4’-Thio-beta-ribofuranosyl)thymine involves its incorporation into DNA and RNA, where it acts as a chain terminator. This incorporation disrupts the normal elongation process of nucleic acids, leading to the inhibition of DNA and RNA synthesis. The compound also binds to specific enzymes involved in nucleotide metabolism, inhibiting their activity and altering the nucleotide pool within the cell. These interactions result in the activation of cellular stress responses and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4’-Thio-beta-ribofuranosyl)thymine change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to 1-(4’-Thio-beta-ribofuranosyl)thymine has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of 1-(4’-Thio-beta-ribofuranosyl)thymine in animal models vary with different dosages. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth in certain cancer models. At higher doses, 1-(4’-Thio-beta-ribofuranosyl)thymine can cause toxic effects, including hepatotoxicity and myelosuppression. These adverse effects are likely due to the compound’s impact on nucleotide metabolism and DNA synthesis .
Metabolic Pathways
1-(4’-Thio-beta-ribofuranosyl)thymine is involved in several metabolic pathways, primarily those related to nucleotide metabolism. The compound is phosphorylated by cellular kinases to form its active triphosphate form, which can then be incorporated into DNA and RNA. This incorporation disrupts normal nucleic acid synthesis and function. Additionally, 1-(4’-Thio-beta-ribofuranosyl)thymine interacts with various enzymes and cofactors involved in nucleotide metabolism, further affecting cellular nucleotide pools and metabolic flux .
Transport and Distribution
Within cells and tissues, 1-(4’-Thio-beta-ribofuranosyl)thymine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. The distribution of 1-(4’-Thio-beta-ribofuranosyl)thymine within tissues is influenced by its interaction with cellular transporters and binding proteins, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of 1-(4’-Thio-beta-ribofuranosyl)thymine is primarily within the nucleus, where it is incorporated into DNA and RNA. The compound’s activity and function are influenced by its localization, as it can directly interact with nucleic acids and nucleotide-metabolizing enzymes within the nucleus. Additionally, post-translational modifications and targeting signals may direct 1-(4’-Thio-beta-ribofuranosyl)thymine to specific subcellular compartments, further affecting its activity and function .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHFVQVATAWGSH-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217762 | |
| Record name | 1-(4'-Thio-beta-ribofuranosyl)thymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6741-71-5 | |
| Record name | 1-(4'-Thio-beta-ribofuranosyl)thymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006741715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4'-Thio-beta-ribofuranosyl)thymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(2S,4S)-2-(4-hydroxybutoxy)-6-[4-morpholinyl(oxo)methyl]-3,4-dihydro-2H-pyran-4-yl]-1-benzopyran-4-one](/img/structure/B1234452.png)

![5-[[Methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol](/img/structure/B1234456.png)
![methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide](/img/structure/B1234457.png)
![Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1234458.png)




